1H-imidazo[1,2-c]pyrimidin-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:
Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.
Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.
Industrial Production Methods
Industrial production of Tranexamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of Tranexamic acid, which can have different pharmacological properties .
Scientific Research Applications
Tranexamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the production of various pharmaceuticals and as a stabilizer in certain formulations.
Mechanism of Action
Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. It binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin, which is responsible for the breakdown of fibrin clots. This inhibition helps in stabilizing clots and reducing bleeding .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but is less potent than Tranexamic acid.
Epsilon-aminocaproic acid: Similar in structure and function but differs in potency and specific applications.
Uniqueness
Tranexamic acid is unique due to its higher potency compared to similar compounds like aminocaproic acid. It has a stronger binding affinity to plasminogen, making it more effective in preventing fibrinolysis .
Properties
IUPAC Name |
1H-imidazo[1,2-c]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQJGPSDXISJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=CC=NC2=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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